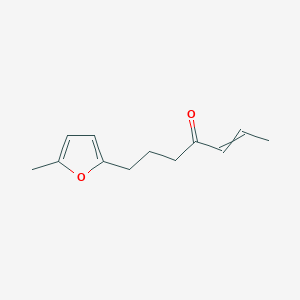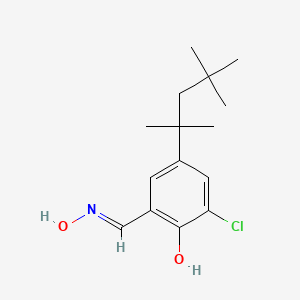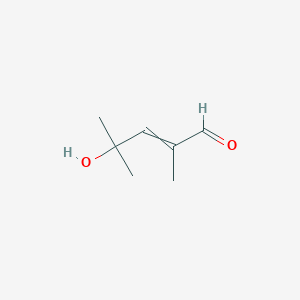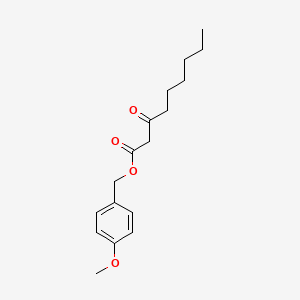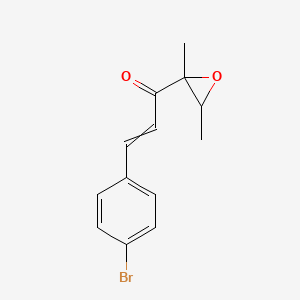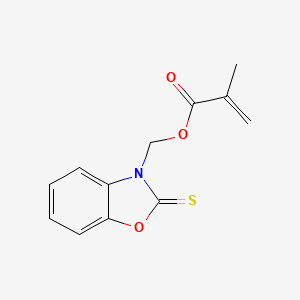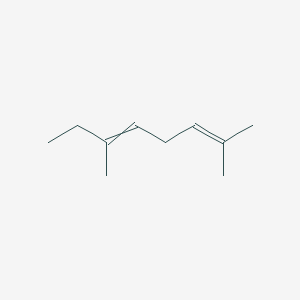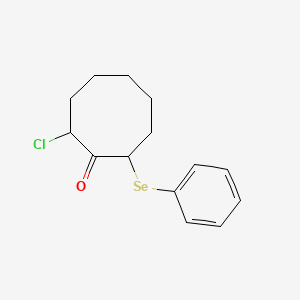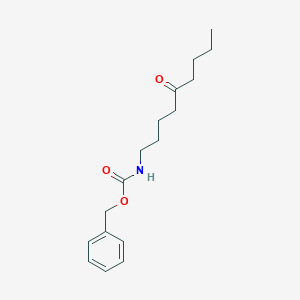
Carbamic acid, (5-oxononyl)-, phenylmethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-oxononyl)-, phenylmethyl ester is a chemical compound with the molecular formula C17H25NO3. It contains a carbamate group, a phenylmethyl ester group, and a 5-oxononyl chain. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and functional groups such as ketones and carbamates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-oxononyl)-, phenylmethyl ester typically involves the reaction of a phenylmethyl ester with a carbamic acid derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-oxononyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates and esters.
Applications De Recherche Scientifique
Carbamic acid, (5-oxononyl)-, phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-oxononyl)-, phenylmethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. It may also interact with cellular pathways, affecting various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, (5-oxononyl)-, phenylmethyl ester
- Carbamic acid, (5-oxononyl)-, phenylmethyl amide
- Carbamic acid, (5-oxononyl)-, phenylmethyl ether
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
116437-36-6 |
|---|---|
Formule moléculaire |
C17H25NO3 |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
benzyl N-(5-oxononyl)carbamate |
InChI |
InChI=1S/C17H25NO3/c1-2-3-11-16(19)12-7-8-13-18-17(20)21-14-15-9-5-4-6-10-15/h4-6,9-10H,2-3,7-8,11-14H2,1H3,(H,18,20) |
Clé InChI |
MCEICHLPTQZBEH-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCCNC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


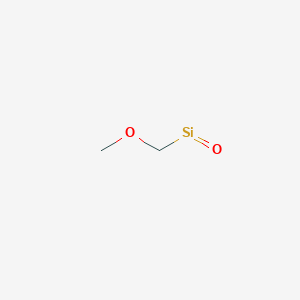

![3-(2,2-Dichloroethenyl)-3-[(methylsulfanyl)methyl]pentane-2,4-dione](/img/structure/B14305994.png)
